molecular formula C15H17N5O3 B2817267 N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1448027-71-1

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2817267
CAS No.: 1448027-71-1
M. Wt: 315.333
InChI Key: ILBLVCFJFYZHGX-UHFFFAOYSA-N
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Description

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a pyrrolidinone moiety, and a methoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the Pyrrolidinone Moiety: This step involves the reaction of a suitable amine with a lactam to form the pyrrolidinone ring.

    Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction, where a methoxy group is introduced to the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would yield a hydroxylated pyrrolidinone.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the pyrrolidinone moiety can interact with proteins or enzymes. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3,5-dimethylbenzamide
  • N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamide

Uniqueness

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a triazole ring and a pyrrolidinone moiety, which is not commonly found in other similar compounds. This unique structure allows it to interact with a wider range of molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-19-9-11(17-18-19)15(22)16-10-5-6-12(13(8-10)23-2)20-7-3-4-14(20)21/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBLVCFJFYZHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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